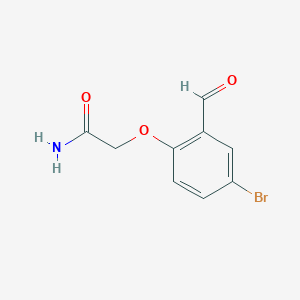![molecular formula C16H20N4O2 B2745054 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 866040-07-5](/img/structure/B2745054.png)
4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a chemical compound . It belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which are nitrogen-containing heterocycles . These compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds has been introduced . This method involves a sequential opening/closing cascade reaction and uses amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . The reaction takes place at room temperature under ethanol . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
Scientific Research Applications
Synthesis of Heterocyclic Compounds The compound shares structural motifs with heterocyclic compounds that have been explored for various synthetic pathways. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into diverse pyrano and pyridine derivatives, demonstrating the potential of such structures in synthesizing a wide range of heterocyclic compounds with possible pharmaceutical applications (Harb et al., 1989).
Antiviral Activities Research into structurally similar pyrazolo[3,4-b]pyridine derivatives has uncovered compounds with significant antiviral activities. For example, certain derivatives have shown inhibitory effects against Herpes simplex virus type 1, Mayaro virus, and vesicular stomatitis virus, highlighting the potential of these compounds in antiviral research (Bernardino et al., 2007).
Solvatochromic Properties and Antimicrobial Activities Studies have also focused on the synthesis and characterization of diazo dyes derived from pyrazolo[1,5-a]pyrimidine, which exhibit remarkable solvatochromic properties and antimicrobial activities. Such compounds have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria and fungi, as well as potent antioxidant activities, suggesting their utility in developing new antimicrobial agents (Şener et al., 2017).
Analgesic and Anti-inflammatory Properties Further research into the pharmacological properties of related compounds, such as ethyl 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid esters, has uncovered their potential as new analgesic and anti-inflammatory agents. These studies provide a foundation for the development of novel drugs targeting pain and inflammation, with reduced ulcerogenic potential compared to traditional medications (Gokulan et al., 2012).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of the 1H-pyrazolo[3,4-b]pyridine class , which has been studied for various biological activities . .
Mode of Action
As a derivative of 1H-pyrazolo[3,4-b]pyridine, it may share similar mechanisms with other compounds in this class
Biochemical Pathways
Given the structural similarity to other 1H-pyrazolo[3,4-b]pyridine derivatives, it may influence similar biochemical pathways
Result of Action
As a derivative of 1H-pyrazolo[3,4-b]pyridine, it may exhibit similar biological activities . .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
4-[2-(cyclohexen-1-yl)ethylamino]-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-20-15-12(10-19-20)14(13(9-18-15)16(21)22)17-8-7-11-5-3-2-4-6-11/h5,9-10H,2-4,6-8H2,1H3,(H,17,18)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDUUMZDDYRSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)NCCC3=CCCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(benzyloxy)phenyl]-3-chloropropanamide](/img/structure/B2744971.png)
![3-(3-fluorophenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2744972.png)
![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2744974.png)
![6-Isopropyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2744975.png)
![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744976.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2744978.png)
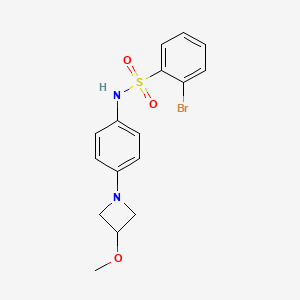
![3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2744982.png)
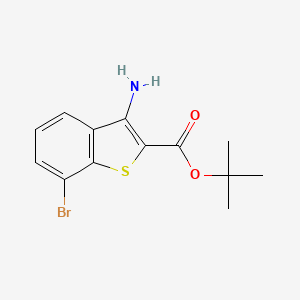
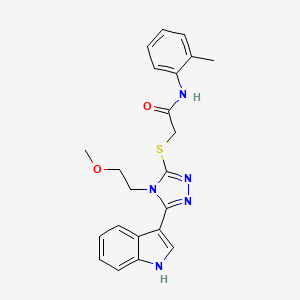
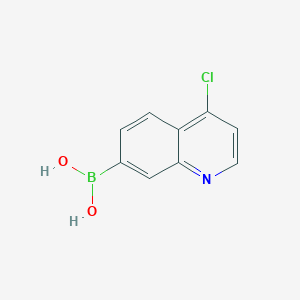
![N-benzyl-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2744987.png)
